Neocurdione

Description

Contextualization within Sesquiterpenoid Chemistry

Neocurdione is a naturally occurring organic compound classified as a sesquiterpenoid. medchemexpress.comimsc.res.incymitquimica.com Sesquiterpenoids are a large and diverse class of terpenes built from three isoprene units, resulting in a 15-carbon skeleton. nih.gov These compounds are secondary metabolites found across the plant kingdom and are known for their significant structural complexity and wide spectrum of biological activities. nih.govscirp.org Human life is intricately connected to natural products like sesquiterpenoids, which serve as a primary source for many medicinal drugs or as lead compounds for drug development. nih.gov this compound belongs to the germacrane subgroup of sesquiterpenoids, which are characterized by a ten-membered carbon ring skeleton. nih.gov The study of sesquiterpenoids is a significant focus in natural product chemistry due to their potential as therapeutic agents. nih.govfrontiersin.org

Historical Overview of this compound Discovery and Initial Characterization

This compound was first identified and isolated from the rhizomes of various plants within the Curcuma genus (Zingiberaceae family). chemfaces.com Initial isolations were reported from Curcuma zedoaria, commonly known as zedoary, and Curcuma aromatica. chemfaces.comscispace.comphcogrev.comresearchgate.net In a 2000 study, this compound was isolated for the first time from C. aromatica along with compounds such as curdione, curcumol, and tetramethylpyrazine. researchgate.netarabjchem.org It is often found alongside its stereoisomer, curdione, and other sesquiterpenes like germacrone and furanodiene. chemfaces.comnist.govnih.govcapes.gov.br The structural elucidation of this compound was accomplished through spectroscopic methods, which are standard procedures for characterizing new natural products. chemfaces.com Subsequent research has also identified this compound in other species, including Curcuma wenyujin and Curcuma aeruginosa. researchgate.netjst.go.jpnaturalproducts.net

Significance of this compound as a Natural Product Research Target

The significance of this compound as a research target stems from the established importance of natural products in drug discovery. scirp.orgmdpi.com Natural products offer a chemical diversity and structural complexity that is unparalleled by synthetic compound libraries, making them a rich source of novel drug leads. nih.govfrontiersin.org this compound, in particular, has garnered scientific interest due to its notable biological activities, especially its hepatoprotective properties. medchemexpress.comnih.govchemicalbook.in It is investigated as a potential candidate for drug development and serves as a model compound in structure-activity relationship studies to understand the therapeutic effects of the medicinal plants from which it is derived. tjnpr.org The presence of this compound in multiple traditional medicinal plants, such as those from the Curcuma genus, further validates its importance in the fields of phytochemistry and pharmacology. nih.govscispace.comphcogrev.com

Propriétés

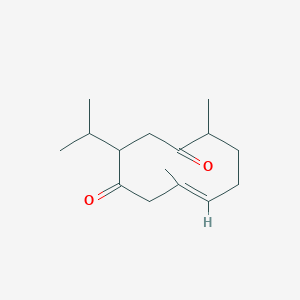

Formule moléculaire |

C15H24O2 |

|---|---|

Poids moléculaire |

236.35 g/mol |

Nom IUPAC |

(6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+ |

Clé InChI |

KDPFMRXIVDLQKX-IZZDOVSWSA-N |

SMILES |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

SMILES isomérique |

CC1CC/C=C(/CC(=O)C(CC1=O)C(C)C)\C |

SMILES canonique |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

Synonymes |

curdione |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies of Neocurdione

Plant Sources and Geographic Distribution

Neocurdione is a naturally occurring sesquiterpenoid found in a variety of plant species. Its presence has been documented in several members of the Curcuma genus and has also been detected in other unrelated botanical sources.

The compound this compound has been identified in several species of the Curcuma genus, which are primarily distributed throughout tropical Asia. eurekabiomedical.com

Curcuma zedoaria: Also known as zedoary, this species is a source of this compound. nih.govchemfaces.commedchemexpress.com It is traditionally cultivated in Asian countries. scielo.br The rhizomes of C. zedoaria contain a variety of sesquiterpenes, including this compound. chemfaces.comscielo.br

Curcuma aromatica: Commonly referred to as wild turmeric, this species is found across India and is cultivated in West Bengal and Kerala. derpharmachemica.commdpi.com this compound has been isolated from its rhizomes. nih.govchemfaces.comnih.gov Studies on C. aromatica from different regions of India have shown the presence of this compound, with concentrations ranging from 5.8% to 14.6%. mdpi.com

Curcuma wenyujin: This species, known as Ezhu in China, is a common herbal medicine used in traditional Chinese medicine. mdpi.com It is rich in volatile oils composed of monoterpenes and sesquiterpenes, with this compound being one of the dominant ingredients. mdpi.comphcog.com The stereostructure of this compound was determined from isolates from C. wenyujin. jst.go.jp

Beyond the Curcuma genus, this compound has been identified in several other plants:

Terminalia catappa: Commonly known as the tropical almond, this tree is distributed throughout the tropics in coastal environments. tjnpr.orgabb.com A study investigating the phytochemical composition of its stem bark detected this compound as one of the predominant compounds. tjnpr.org

Rosmarinus officinalis: Known as rosemary, this plant belongs to the Lamiaceae family and is native to the Mediterranean region but distributed worldwide. researchgate.netnih.gov Analysis of the essential oil from its leaves revealed that this compound was a main constituent, accounting for 28.2% of the oil. researchgate.net

Scutellaria orientalis: This perennial species from the Lamiaceae family is used in traditional Iranian medicine. researchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of a methanolic shoot extract identified this compound as one of the main components. researchgate.netresearchgate.netmazums.ac.ir

Chenopodium murale: Known as nettle-leaf goosefoot, this common winter weed is a member of the Chenopodiaceae family. cabidigitallibrary.orgresearchgate.net GC-MS analysis of a hexane-soluble fraction of a methanolic stem extract identified this compound, which constituted 3.86% of the fraction. cabidigitallibrary.orgresearchgate.net

The following table summarizes the plant sources of this compound and their geographic distribution.

| Plant Species | Family | Common Name | Geographic Distribution | Part(s) Containing this compound |

| Curcuma zedoaria | Zingiberaceae | Zedoary | Tropical Asia eurekabiomedical.com | Rhizomes chemfaces.comscielo.br |

| Curcuma aromatica | Zingiberaceae | Wild Turmeric | India, Southeast Asia derpharmachemica.commdpi.comwjbphs.com | Rhizomes nih.govchemfaces.comnih.gov |

| Curcuma wenyujin | Zingiberaceae | Wenyujin, Ezhu | China mdpi.com | Rhizomes mdpi.comphcog.com |

| Terminalia catappa | Combretaceae | Tropical Almond | Tropics (coastal) abb.com | Stem Bark tjnpr.org |

| Rosmarinus officinalis | Lamiaceae | Rosemary | Mediterranean, Worldwide researchgate.netnih.gov | Leaves researchgate.net |

| Scutellaria orientalis | Lamiaceae | - | Iran researchgate.net | Shoots researchgate.netresearchgate.netmazums.ac.ir |

| Chenopodium murale | Chenopodiaceae | Nettle-leaf Goosefoot | Widespread (winter weed) cabidigitallibrary.orgresearchgate.net | Stem cabidigitallibrary.orgresearchgate.net |

This compound from Curcuma Species (e.g., Curcuma zedoaria, Curcuma aromatica, Curcuma wenyujin)

Extraction Techniques from Plant Matrices

The initial step in isolating this compound from plant material involves extraction, where solvents are used to liberate the compound from the plant cells. The choice of solvent and extraction method is crucial for efficiently obtaining a crude extract enriched with this compound.

Solvent extraction is a widely used technique for obtaining bioactive compounds from plant materials. The selection of the solvent is critical and depends on the polarity of the target compound. nih.govencyclopedia.pub

Methanolic Extraction: Methanol, a polar solvent, is effective for extracting a wide range of compounds. mdpi.com In the case of Scutellaria orientalis, a methanolic extract of the shoots was found to contain this compound as a major component. researchgate.netmazums.ac.ir For Chenopodium murale, a methanolic extract of the stem was prepared, and a subsequent n-hexane soluble fraction was found to contain this compound. cabidigitallibrary.orgresearchgate.net

Aqueous Acetone Extraction: A mixture of acetone and water can also be used for extraction. An 80% aqueous acetone extract of Zedoariae Rhizoma (Curcuma zedoaria) was shown to contain several hepatoprotective sesquiterpenes, including this compound. chemfaces.comnih.gov

In addition to conventional solvent extraction, more advanced techniques can be employed to improve efficiency and yield.

Accelerated Solvent Extraction (ASE): While not explicitly detailed for this compound in the provided results, pressurized liquid extraction (PLE), a technique similar to ASE, was used for the quantitative determination of eleven sesquiterpenes, including this compound, from three Curcuma species. researchgate.net

Hydrodistillation: This technique is a traditional method for extracting essential oils from plants. The essential oil of Rosmarinus officinalis leaves, obtained by steam distillation (a form of hydrodistillation), was found to contain a high concentration of this compound (28.2%). researchgate.net

The following table outlines the extraction techniques used for isolating this compound from various plant sources.

| Plant Species | Extraction Method | Solvent(s) | Part(s) Used | Key Finding |

| Curcuma zedoaria | Aqueous Acetone Extraction | 80% Aqueous Acetone | Rhizomes | Isolated this compound among other sesquiterpenes. chemfaces.comnih.gov |

| Curcuma species | Pressurized Liquid Extraction (PLE) | Not specified | Rhizomes | Quantified this compound as a key sesquiterpene. researchgate.net |

| Scutellaria orientalis | Methanolic Extraction | Methanol | Shoots | Identified this compound as a main component. researchgate.netmazums.ac.ir |

| Chenopodium murale | Methanolic Extraction followed by n-hexane fractionation | Methanol, n-hexane | Stem | This compound found in the n-hexane fraction. cabidigitallibrary.orgresearchgate.net |

| Rosmarinus officinalis | Hydrodistillation (Steam Distillation) | Water/Steam | Leaves | This compound was a main constituent (28.2%) of the essential oil. researchgate.net |

| Terminalia catappa | Cold Maceration | Methanol, Water | Stem Bark | This compound detected in both extracts. tjnpr.org |

Solvent Extraction Methods (e.g., Methanolic Extraction, Aqueous Acetone Extraction)

Purification Strategies for this compound Enrichment

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, purification steps are necessary to isolate and enrich this compound.

Chromatographic techniques are central to the purification of this compound from crude plant extracts. Bioassay-guided isolation, which uses biological activity to direct the fractionation process, has been successfully employed. For instance, the active hexane fractions of Curcuma zedoaria were subjected to further separation, leading to the isolation of pure this compound along with other compounds like curzerenone, curdione, alismol, and zederone. nih.gov

In another example, the methanolic extract of Curcuma aromatica was processed using a resin D-101 silica gel column and thin-layer chromatography to isolate this compound and other constituents. nih.gov These methods rely on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents) to achieve separation.

Chromatographic Separations (e.g., Silica Gel Column Chromatography, Preparative HPLC)

Chromatography is an essential technique for the separation of this compound from crude plant extracts and essential oils. solubilityofthings.com The selection of a specific chromatographic method is based on the properties of the compounds to be separated and the desired purity of the final product. scaledsolutions.com

Silica Gel Column Chromatography: This is the most frequently cited method for the isolation of this compound. researchgate.net Crude extracts obtained from plant materials are subjected to repeated column chromatography over silica gel. A gradient elution system, typically using a mixture of solvents like n-hexane and ethyl acetate in increasing polarity, is employed to separate the various components. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound. For instance, in one study, this compound was isolated from the essential oil of Curcuma wenyujin using silica gel column chromatography. researchgate.net Another study on the stems and leaves of the same plant also utilized silica gel column chromatography, in combination with Sephadex LH-20, to isolate this compound along with eight other sesquiterpenes. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): While analytical HPLC is commonly used for the quantification and purity assessment of this compound, preparative HPLC serves as a high-resolution purification technique. scaledsolutions.comresearchgate.net It is often used as a final purification step to obtain highly pure this compound from fractions previously separated by other methods like silica gel chromatography. The method utilizes a stationary phase (e.g., C18 column) and a mobile phase (e.g., a mixture of acetonitrile and water) to achieve fine separation. researchgate.net

Other Chromatographic Techniques:

High-Speed Countercurrent Chromatography (HSCCC): This liquid-liquid partition chromatography technique has been successfully applied to separate sesquiterpenes from essential oils. mdpi.com In one instance, this compound with a purity of 92.5% was obtained from an essential oil using HSCCC. mdpi.com

Sephadex LH-20 Chromatography: This size-exclusion chromatography method is often used in conjunction with silica gel chromatography to further purify fractions and remove interfering compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical tool for the identification and quantification of volatile compounds like this compound in essential oils. nih.govum.edu.mo Optimized GC-MS conditions, using a capillary column and a specific temperature program, allow for the simultaneous determination of this compound and other sesquiterpenoids in Curcuma species. nih.govum.edu.mo

Table 2: Examples of Chromatographic Methods for this compound Isolation and Analysis

| Technique | Plant Source | Details | Purpose | Reference(s) |

|---|---|---|---|---|

| Silica Gel Column Chromatography | Curcuma wenyujin (stems and leaves) | Used in association with Sephadex LH-20 chromatography. | Isolation | nih.gov |

| Silica Gel Column Chromatography | Curcuma aromatica | Methanolic extract subjected to resin D-101 and silica gel column chromatography. | Isolation | scispace.com |

| High-Speed Countercurrent Chromatography (HSCCC) | Curcuma essential oil | Resulted in 1.38 mg of this compound with 92.5% purity. | Separation | mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Curcuma species (Ezhu) | Optimized for simultaneous quantitative determination of nine sesquiterpenoids, including this compound. | Quantification | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Curcuma species | Performed on an ODS C18 column with a water and acetonitrile gradient elution. | Analysis | researchgate.net |

Other Isolation Techniques

Prior to chromatographic purification, several preliminary steps are required to extract this compound and other compounds from the raw plant material. These techniques are crucial for preparing a sample suitable for further separation.

Solvent Extraction: This is a common initial step where the dried and powdered plant material (e.g., rhizomes) is macerated or extracted with various solvents. An aqueous acetone extract of Zedoariae Rhizoma (Curcuma zedoaria) was used as the starting point for the isolation of hepatoprotective sesquiterpenes, including this compound. chemfaces.com In other procedures, solvents like ethanol or hexane are used to create crude extracts. researchgate.net Pressurized liquid extraction has also been employed for a more efficient extraction process from Curcuma rhizomes. um.edu.mo

Hydrodistillation: This method is widely used to extract essential oils from aromatic plants. The plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil, which contains this compound, is then separated from the aqueous layer. mdpi.comtjnpr.org

Solvent-Free Microwave Extraction (SFME): This is a more modern and "green" alternative to conventional hydrodistillation. It uses microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil. A comparative study on Curcuma aromatica showed that SFME is a viable method for obtaining essential oil containing this compound. mdpi.com

These initial extraction methods yield a complex mixture, either a crude solvent extract or an essential oil, which then becomes the starting material for the chromatographic separation techniques described in the previous section.

Structural Elucidation and Conformational Analysis of Neocurdione

Spectroscopic Characterization Techniques

The initial step in characterizing an unknown compound like neocurdione involves the use of spectroscopic methods. These techniques provide a "fingerprint" of the molecule, revealing details about its mass, the connectivity of its atoms, and the types of chemical bonds present.

Mass Spectrometry (MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for both identifying and analyzing the fragments of this compound. mazums.ac.irnist.gov In this method, the sample is first vaporized and separated based on its boiling point and interactions with a capillary column in the gas chromatograph. nist.gov Subsequently, the separated components enter the mass spectrometer.

In the mass spectrometer, this compound molecules are typically bombarded with high-energy electrons, a process known as Electron Ionization (EI). scioninstruments.com This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•), and to break apart into smaller, characteristic fragment ions. nist.govscioninstruments.com The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound, the molecular ion peak is observed at an m/z of 236, which corresponds to its molecular weight. um.edu.mo The fragmentation pattern provides further structural clues. Key fragment ions for this compound have been identified at m/z 180, 167, 109, 69, 68, 67, 55, and 41. um.edu.mo The ion at m/z 180 is particularly abundant and is often used for quantification purposes. um.edu.mo It's noteworthy that the mass spectrum of this compound is very similar to its isomer, curdione. um.edu.mo

Table 1: Key Mass Spectrometry Data for this compound

| Ion Type | m/z (mass-to-charge ratio) | Relative Intensity (%) |

| Molecular Ion (M+) | 236 | 17 |

| Fragment Ion | 180 | 100 |

| Fragment Ion | 167 | 83 |

| Fragment Ion | 109 | 81 |

| Fragment Ion | 69 | 90 |

| Fragment Ion | 68 | 49 |

| Fragment Ion | 67 | 44 |

| Fragment Ion | 55 | 49 |

| Fragment Ion | 41 | 42 |

Data sourced from literature. um.edu.mo

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule. organicchemistrydata.org Both ¹H-NMR and ¹³C-NMR experiments provide information about the chemical environment of each hydrogen and carbon atom, respectively. nih.govbhu.ac.in

¹H-NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

¹³C-NMR Spectroscopy: This method reveals the number of non-equivalent carbon atoms in the molecule. blogspot.com

Nuclear Overhauser Effect (NOE) Measurements: NOE experiments are crucial for determining the spatial proximity of atoms. jst.go.jp By irradiating a specific proton, an enhancement in the signal of nearby protons can be observed, providing through-space connectivity information that is vital for conformational and stereochemical assignments. jst.go.jp

In the study of this compound, NOE measurements were particularly important in determining its preferred conformation in solution. jst.go.jp

Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. rtilab.comeag.com The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. rtilab.com Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds.

X-ray Crystallography for Absolute Configuration Determination

While the aforementioned spectroscopic techniques provide valuable information about the connectivity and conformation of a molecule, X-ray crystallography is the gold standard for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. researchgate.netchem-soc.si This technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to generate a detailed 3D model of the molecule, unequivocally establishing its absolute configuration. mit.edu

For this compound, its complete stereostructure was unequivocally determined through chemical transformation and X-ray crystallography of a derivative, the p-bromobenzoate of 8αH-dihydro-4-epicurdione. jst.go.jp This analysis was crucial in confirming the precise spatial orientation of all its constituent atoms. jst.go.jp

Stereochemical Assignment and Absolute Configuration

The stereochemical assignment of this compound, which describes the 3D arrangement of its atoms, was a key objective of its structural elucidation. jst.go.jp Through the definitive results obtained from X-ray crystallography of its derivative, the absolute configuration of this compound was firmly established. jst.go.jp This means that the exact spatial orientation of each chiral center within the molecule is known.

Conformational Analysis and Dynamics

Molecules are not static entities; they are in constant motion, and their flexible parts can rotate around single bonds, leading to different spatial arrangements called conformations. The study of these dynamic processes is known as conformational analysis. rsc.org

For this compound, its conformational preferences have been investigated using a combination of experimental and computational methods. jst.go.jp

Variable-Temperature NMR (VT-NMR): This technique involves recording NMR spectra at different temperatures. unibas.itucl.ac.uknih.gov By lowering the temperature, the interconversion between different conformers can be slowed down, sometimes to the point where signals for individual conformers can be observed separately. jst.go.jp In the case of this compound, ¹H-NMR studies at various temperatures, including as low as -60°C, were instrumental in determining its preferred conformation in solution. jst.go.jp These experiments, combined with NOE measurements, revealed that in solution, this compound preferentially adopts a conformation where the C(10)-CH₃ group and the C(5)=O group are in an anti relationship. jst.go.jp Interestingly, this differs from its conformation in the solid state (as determined by X-ray crystallography), where these groups are in a syn relationship. jst.go.jp

Molecular Dynamics (MD) Calculations: These are computational simulations that model the movement of atoms in a molecule over time. unc.edu For this compound, molecular dynamics calculations using the MM2 force field were performed to analyze its conformational landscape, as well as that of related compounds like 4-epicurdione and curdione. jst.go.jp These calculations help to identify stable conformations and understand the energetic barriers between them.

Precursor Compounds and Metabolic Origins (e.g., Isoprene Units)

The biosynthesis of all sesquiterpenoids, including this compound, begins with fundamental five-carbon building blocks known as isoprene units. wikipedia.orgnih.gov These units are provided by two key molecules: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). nih.govresearchgate.net

Through a head-to-tail condensation reaction, one molecule of DMAPP is combined with two molecules of IPP. nih.gov This sequential enzymatic reaction results in the formation of Farnesyl Pyrophosphate (FPP), a linear 15-carbon molecule. wikipedia.orggenome.jp FPP is the universal and immediate precursor to the vast array of sesquiterpenes and sesquiterpenoids found in nature. nih.govgenome.jp The generation of FPP from these isoprene units represents the initial, conserved phase of the pathway before diversification into specific structures like this compound.

Below is an interactive table detailing the precursor compounds in the biosynthesis of this compound.

| Compound Name | Abbreviation | Carbon Count | Role in Pathway |

|---|---|---|---|

| Isopentenyl Pyrophosphate | IPP | C5 | Primary Isoprene Unit Building Block |

| Dimethylallyl Pyrophosphate | DMAPP | C5 | Primary Isoprene Unit Building Block (Isomer of IPP) |

| Geranyl Pyrophosphate | GPP | C10 | Intermediate (formed from IPP and DMAPP) |

| Farnesyl Pyrophosphate | FPP | C15 | Direct Precursor to Sesquiterpenoids |

Enzymatic Steps and Proposed Biogenetic Schemes

The conversion of the linear FPP precursor into the specific cyclic structure of this compound involves a series of complex enzymatic reactions. While the complete pathway has not been fully elucidated in a single study, a plausible biogenetic scheme has been postulated based on the co-isolation of related compounds from plant sources like Curcuma wenyujin and Curcuma zedoaria. researchgate.netpubmed.proscience.govnih.gov

The critical initial step is the cyclization of FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). nih.govgenome.jp These enzymes are responsible for generating the foundational carbon skeleton of the molecule. For germacrane-type sesquiterpenoids like this compound, the STS likely catalyzes the formation of a germacrene intermediate, such as germacrene D. mdpi.com

Following the initial cyclization, the germacrene skeleton undergoes a series of post-cyclization modifications, often referred to as tailoring reactions. These steps are primarily mediated by cytochrome P450 monooxygenases (P450s) and dehydrogenases, which introduce functional groups and perform rearrangements. researchgate.net These enzymatic modifications may include:

Oxidation: Introduction of hydroxyl (-OH) or carbonyl (C=O) groups.

Epoxidation: Formation of an epoxide ring.

Rearrangements: Migration of bonds to form a more stable or different structure.

Based on related compounds found alongside this compound, such as curdione, dehydrocurdione, and germacrone, a proposed biogenetic pathway involves the initial formation of a germacrone-type intermediate which is then subjected to further enzymatic oxidation and rearrangement to yield the final this compound structure. nih.govresearchgate.net

Insights from Related Sesquiterpenoid Biosynthesis

Understanding the biosynthesis of this compound is enhanced by studying the broader context of sesquiterpenoid production in plants. Fungi and plants, especially those from the Curcuma genus, produce a rich diversity of sesquiterpenoids, many of which are structurally related to this compound. nih.govmdpi.com This diversity stems from two main factors:

Promiscuity of Sesquiterpene Synthases (STSs): A single STS enzyme can often produce multiple cyclic skeletons from the same FPP substrate, creating a variety of chemical scaffolds from one precursor. nih.gov

Activity of Tailoring Enzymes: A pool of tailoring enzymes, particularly cytochrome P450s, can act on these initial scaffolds to create a wide range of oxidized and rearranged derivatives. researchgate.net

The co-occurrence of compounds like curcumenol, curzerenone, furanodiene, and curdione with this compound suggests they are all products of a shared and branching metabolic pathway. researchgate.netnih.gov This indicates that this compound biosynthesis is not an isolated linear process but part of a larger metabolic network. In some plants, the genes responsible for such pathways are organized into "gene clusters" on the chromosome, allowing for coordinated regulation and efficient production of related metabolites, a phenomenon that may also apply to the biosynthesis of sesquiterpenoids in Curcuma. genome.jp

Total Synthesis Approaches to this compound

The complete synthesis of this compound from simple, commercially available starting materials is a significant challenge for organic chemists. While the literature extensively covers the isolation and biological activities of this compound and its parent compound, curdione, detailed, multi-step total synthesis routes for this compound itself are not as frequently reported. The complexity of the germacrane skeleton, with its ten-membered ring and multiple stereocenters, requires sophisticated synthetic strategies.

A notable approach involves the chemical transformation of the more abundant natural product, curdione, to yield this compound, which is technically a semi-synthesis but provides a viable route to the target molecule. jst.go.jp The conversion of curdione to 4-epicurdione (a synonym for this compound) has been a key step in unequivocally determining the stereostructure of this compound. jst.go.jp

Challenges in the total synthesis of germacrane-type sesquiterpenoids like this compound often lie in controlling the stereochemistry and managing the conformational flexibility of the medium-sized ring. Synthetic strategies often employ ring-closing metathesis, aldol reactions, and other advanced organic reactions to construct the core structure. williams.edu

Semi-Synthesis Strategies for this compound Derivatives

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a common and efficient strategy for generating derivatives of complex molecules like this compound. researchgate.net This approach leverages the existing chemical scaffold of the natural product, allowing for the exploration of structure-activity relationships without undertaking a lengthy total synthesis. researchgate.netnih.gov

One of the primary starting materials for the semi-synthesis of this compound derivatives is curdione, which is often more abundant in natural sources. researchgate.net Chemical transformations can be employed to convert curdione into this compound, which can then be further modified. jst.go.jp

Biotransformation, a key semi-synthetic tool, utilizes microorganisms or enzymes to introduce specific chemical modifications with high selectivity. For instance, the fungus Aspergillus niger has been used to hydroxylate curdione enantiomers, which could then potentially be converted to this compound analogs. researchgate.net

Design and Synthesis of this compound Analogs and Stereoisomers

The design and synthesis of analogs and stereoisomers of this compound are driven by the desire to explore the chemical space around the natural product scaffold and to potentially discover compounds with enhanced or novel biological activities. nih.govscribd.com

Derivatization for Enhanced Biological Activity

Chemical derivatization aims to modify the physicochemical properties of this compound to improve its biological profile. mdpi.comnih.gov This can involve the introduction of various functional groups to alter polarity, lipophilicity, and metabolic stability.

Common derivatization strategies that could be applied to this compound include:

Esterification or Etherification: Modification of hydroxyl groups to alter solubility and cell permeability.

Halogenation: Introduction of halogen atoms, which can influence binding affinity and metabolic pathways. mdpi.com

Formation of Nitrogen-Containing Derivatives: Synthesis of oximes, amides, or other nitrogenous compounds to introduce new hydrogen bonding capabilities and potential biological targets. mdpi.com

A study on oleanolic acid, another natural product, demonstrated that the synthesis of oxime derivatives could enhance its anti-inflammatory properties. mdpi.com Similar strategies could be envisioned for this compound.

| Derivative Type | Potential Modification Site on this compound | Potential Impact on Properties |

| Esters | Hydroxyl group (if present after modification) | Increased lipophilicity, altered bioavailability |

| Ethers | Hydroxyl group (if present after modification) | Increased stability, altered solubility |

| Halogenated Analogs | Various positions on the carbon skeleton | Modified electronic properties, enhanced binding affinity |

| Oximes | Carbonyl group | Altered polarity, potential for new biological interactions |

Development of Sesquiterpenoid Libraries through Chemical and Biological Approaches

The creation of sesquiterpenoid libraries is a powerful approach for drug discovery, allowing for the screening of a large number of related compounds for biological activity. researchgate.net A "mirror-image" manipulation strategy has been successfully applied to the curdione scaffold, which could be extended to this compound. researchgate.net

This approach involves:

Biotransformation: Using microorganisms like Aspergillus niger to introduce hydroxyl groups onto both natural and non-natural enantiomers of the parent compound. researchgate.net

Chemical Rearrangement: Subjecting the hydroxylated products to acid-mediated intramolecular "ene" reactions to generate lactone derivatives. researchgate.net

This combination of biological and chemical methods allows for the generation of a diverse set of stereoisomers and analogs from a single starting scaffold. The resulting library of curdione and curcumalactone derivatives has yielded numerous new sesquiterpenoids with potential for further development. researchgate.net

Biological and Pharmacological Activities

Research has uncovered several significant biological activities of neocurdione, suggesting its potential for further scientific investigation.

Hepatoprotective Activity : this compound has demonstrated potent protective effects on the liver. medchemexpress.comchemicalbook.in Studies have shown it can mitigate liver injury in mice induced by toxins such as D-galactosamine (D-GalN) combined with either lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). chemfaces.comnih.govtjnpr.org Along with curdione, curcumenol, and isocurcumenol, this compound potently inhibited the increase in serum aminotransferases, which are markers of liver damage. nih.gov

Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties. In silico studies have shown that this compound has a high binding affinity for inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory process. horizonepublishing.com Essential oil from Curcuma angustifolia, which contains this compound, was found to decrease the production of nitric oxide (NO) in LPS-stimulated cells, further indicating its anti-inflammatory potential. horizonepublishing.com

Anticancer Potential : this compound has been shown to affect abnormal tissue growth. tjnpr.org It is one of the active constituents isolated from Curcuma zedoaria, a plant used in traditional medicine for treating cancer-related ailments. chemfaces.com

Antibacterial Activity : Extracts from Curcuma species containing this compound have shown antibacterial effects against pathogens like Aeromonas hydrophila. researchgate.net It was also identified as a component in methanolic extracts of rosemary (Rosmarinus officinalis) that displayed antibacterial properties. researchgate.net

Other Biological Activities : An interesting reported activity of this compound is its ability to inhibit the attachment of the blue mussel, Mytilus edulis galloprovincialis. chemfaces.comscispace.com

Research Applications and Future Directions

Neocurdione continues to be a compound of interest in various research applications. It is used as a chemical standard for the quantitative analysis of sesquiterpenoids in different Curcuma species using techniques like gas chromatography-mass spectrometry (GC-MS). capes.gov.br Its diverse biological profile makes it a strong candidate for further drug development initiatives. tjnpr.orgtjnpr.org

Future research will likely focus on more extensive in vivo studies to confirm its therapeutic potential and to fully elucidate its mechanisms of action. horizonepublishing.com As a distinct natural product, this compound holds promise as a lead compound for the synthesis of new, more potent therapeutic agents. scirp.org The continued exploration of its pharmacological profile is essential for potentially translating this natural compound into future clinical applications.

Pre-clinical Pharmacological and Biological Activities of Neocurdione

Hepatoprotective Effects in Animal Models of Liver Injury

Neocurdione has demonstrated significant potential in protecting the liver from acute injury in preclinical settings. These studies often utilize animal models that mimic human liver disease, providing valuable insights into the compound's therapeutic possibilities.

Studies on D-galactosamine- (D-GalN) and Lipopolysaccharide- (LPS) Induced Acute Liver Injury in Mice

A widely used and well-established model for studying acute liver failure involves the co-administration of D-galactosamine (D-GalN) and lipopolysaccharide (LPS) to mice. nih.gov D-GalN is a hepatotoxic agent that depletes essential molecules in liver cells, while LPS, a component of Gram-negative bacteria, triggers a massive inflammatory response. nih.govsciepub.com This combination rapidly induces severe liver damage that shares characteristics with human fulminant hepatitis. sciepub.com

Research has shown that this compound, along with other sesquiterpenes from Zedoariae Rhizoma, exerts a potent protective effect against D-GalN/LPS-induced acute liver injury in mice. pubmed.pronih.govchemmethod.com Studies have reported that this compound significantly inhibits the increase in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver damage. nih.govnih.gov A notable protective effect was also observed in a similar model using D-GalN and tumor necrosis factor-alpha (TNF-α), where this compound was one of the compounds that potently inhibited liver injury. pubmed.pronih.gov These findings highlight this compound's strong hepatoprotective capabilities in models of acute, inflammation-driven liver failure. pubmed.pro

Anti-inflammatory Activities

The anti-inflammatory properties of this compound are believed to be a key mechanism behind its hepatoprotective effects. Its actions on immune cells and inflammatory signaling pathways have been investigated in various in vitro models.

Inhibition of Nitric Oxide (NO) Production in Macrophages (e.g., RAW 264.7 Cells)

Overproduction of nitric oxide (NO) by macrophages is a hallmark of inflammatory processes. scielo.brnih.gov LPS is a powerful stimulant of NO production in macrophage cell lines like RAW 264.7 and in primary macrophages. scielo.br A plausible mechanism for the hepatoprotective activity of this compound is its ability to inhibit this LPS-induced NO production. pubmed.prochemmethod.com Studies have clarified that the protective action of sesquiterpenes from Zedoariae Rhizoma, including this compound, is based on their inhibitory effect on NO generation in cultured mouse peritoneal macrophages. pubmed.prochemmethod.com By suppressing excessive NO production, this compound can mitigate the inflammatory cascade that contributes to tissue damage in conditions like acute liver injury. pubmed.pro

Modulation of Inflammatory Signaling Pathways (e.g., MAPK, PI3K-Akt, TLR4/NF-κB/COX-2)

LPS-induced inflammation is mediated by a complex network of intracellular signaling pathways. The binding of LPS to Toll-like receptor 4 (TLR4) on macrophages initiates a cascade that activates key downstream pathways, including mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). This activation leads to the transcription and release of pro-inflammatory mediators like TNF-α, various interleukins, and enzymes such as cyclooxygenase-2 (COX-2). The PI3K-Akt pathway is another critical regulator of these inflammatory responses.

While direct molecular studies detailing the interaction of isolated this compound with each component of these pathways are not extensively documented, its observed biological effects are consistent with their modulation. The ability of this compound to protect against TNF-α-induced liver injury and inhibit LPS-induced NO production strongly suggests an influence on these upstream signaling events. pubmed.pro The hepatoprotective action of this compound is linked to its capacity to interfere with the inflammatory processes triggered by LPS and TNF-α, which are known to be mediated by the TLR4/NF-κB/MAPK signaling axes. pubmed.pro

Anti-tumor and Cytotoxic Activities in In Vitro Models

In addition to its hepatoprotective and anti-inflammatory effects, this compound has been evaluated for its potential to combat cancer. These investigations have focused on its ability to inhibit the growth of cancer cells in laboratory settings.

Effects on Abnormal Tissue Growth in Animal Models

While the primary heading refers to in vitro models, this subsection addresses effects in animal models. Studies on the essential oil of Curcuma zedoaria, which contains this compound as a constituent, have demonstrated anti-tumor activity in vivo. In one study using a non-small cell lung carcinoma xenograft model in nude mice, intraperitoneal administration of the essential oil resulted in a dose-dependent inhibition of tumor volume and a reduction in tumor weight. This suggests that compounds within the essential oil, potentially including this compound, can inhibit tumor proliferation in a live animal model.

Supporting these findings, in vitro studies have established the direct cytotoxic effects of isolated this compound on various human cancer cell lines. This compound exhibited moderate cytotoxic activity against human breast adenocarcinoma (MCF-7), human cervical carcinoma (Ca Ski), and human colon cancer (HCT-116) cell lines. This is the first report of its activity against these specific cell lines.

Cytotoxic Activity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 29.4 ± 1.5 |

| Ca Ski | Cervical Carcinoma | 21.0 ± 1.6 |

| HCT-116 | Colon Cancer | 32.8 ± 1.1 |

Data sourced from Syed Abdul Rahman et al., 2013. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | Cytotoxicity of this compound |

| MCF-7 | Breast Cancer | Moderate nih.gov |

| Ca Ski | Cervical Cancer | Moderate nih.gov |

| HCT-116 | Colon Cancer | Moderate nih.gov |

Apoptosis Induction Mechanisms (e.g., Caspase-3 Pathway Modulation)

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. While this compound itself was not the primary focus of apoptosis induction studies, related compounds from Curcuma zedoaria have been shown to induce apoptosis through the activation of caspase-3. nih.govnih.gov Caspase-3 is a key "executioner" enzyme in the apoptotic pathway, and its activation is a hallmark of this process. nih.gov The activation of caspase-3 leads to the breakdown of cellular components and the eventual death of the cell. nih.gov Studies on compounds related to this compound suggest that the caspase-3 signaling pathway is a potential mechanism for the anticancer effects observed with extracts from this plant family. nih.govnih.gov

Antimicrobial Activities

Antibacterial Activity (e.g., against Aeromonas hydrophila)

This compound has demonstrated potential as an antibacterial agent. In a study screening extracts from different Curcuma species, an extract of Curcuma aeruginosa in which this compound was the most abundant compound, showed significant antibacterial activity against Aeromonas hydrophila. smujo.idresearchgate.net Aeromonas hydrophila is a pathogenic bacterium that can cause disease in aquatic animals and humans. unirioja.esmdpi.com The extract containing this compound exhibited an inhibition zone of 9.37 to 14.40 mm against this bacterium, indicating its ability to hinder bacterial growth. smujo.idresearchgate.net This suggests that this compound may contribute to the antibacterial properties of the plant extract.

Other Reported Biological Activities in Non-human Models

Platelet Aggregation Inhibition in vitro

Some studies have explored the effects of compounds from the Curcuma genus on platelet aggregation, a key process in blood clotting. innovareacademics.in While direct studies on this compound's antiplatelet activity are limited, related compounds have been investigated for their ability to inhibit this process in vitro. chemsrc.comnih.gov

Attachment Inhibitor Against Marine Organisms (e.g., Blue Mussel)

This compound has been identified as an attachment inhibitor against the blue mussel, Mytilus edulis galloprovincialis. nih.gov This activity is relevant to the prevention of biofouling, the accumulation of microorganisms, plants, algae, or small animals on wet surfaces, which is a significant issue for marine industries. researchgate.net By inhibiting the attachment of mussels, this compound demonstrates potential as a natural antifouling agent. nih.gov

Antioxidant and Neuroprotective Potential in Relevant Experimental Systems

This compound, a sesquiterpene isolated from the rhizomes of Curcuma zedoaria, has been investigated for its potential antioxidant and neuroprotective activities. Research has explored its effects in various in vitro experimental models, revealing its capacity to protect neuronal cells and scavenge free radicals.

Studies have demonstrated the neuroprotective effects of compounds from Curcuma zedoaria using neuroblastoma-glioma hybrid (NG108-15) cells. In one such study, the protective effects of several isolated compounds against hydrogen peroxide (H₂O₂)-induced cell death were evaluated. Dehydrocurdione, a related sesquiterpene, showed significant protective activity. researchgate.net Specifically, at a concentration of 10µM, dehydrocurdione provided 100% protection to the NG108-15 cells from H₂O₂-induced damage. researchgate.net This highlights its potent neuroprotective potential in this experimental system. Other compounds isolated from the same plant, such as curcumenol, also demonstrated 100% protection at a lower concentration of 4µM. researchgate.net

The antioxidant capacity of these compounds has also been quantified using the Oxygen Radical Antioxidant Capacity (ORAC) assay. This assay measures the ability of a compound to neutralize peroxyl radicals. All tested compounds from Curcuma zedoaria exhibited strong antioxidant activity in this assay, with the exception of curcumenol, which showed moderate activity. researchgate.net The results are often compared to a standard antioxidant, quercetin. researchgate.net

The following tables summarize the key findings from these studies.

Table 1: Neuroprotective Effects of Compounds from Curcuma zedoaria on H₂O₂-Induced Cell Death in NG108-15 Cells

| Compound | Concentration (µM) | Cell Protection (%) |

| Dehydrocurdione | 10 | 100 |

| Curcumenol | 4 | 100 |

| Germacrone | - | 80-90 |

| Isoprocurcumenol | - | 80-90 |

| Procurcumenol | - | 80-90 |

| Zerumbone epoxide | - | 80-90 |

| Zerumin A | - | 80-90 |

| Data sourced from a study on the neuroprotective and antioxidant constituents from Curcuma zedoaria rhizomes. researchgate.net |

Table 2: Antioxidant Activity of Compounds from Curcuma zedoaria using the ORAC Assay

| Compound | Antioxidant Activity |

| Dehydrocurdione | Strong |

| Germacrone | Strong |

| Isoprocurcumenol | Strong |

| Procurcumenol | Strong |

| Zerumbone epoxide | Strong |

| Zerumin A | Strong |

| Curcumenol | Moderate |

| Activity is relative to the reference standard, quercetin. researchgate.net |

These findings underscore the potential of this compound and related compounds as antioxidant and neuroprotective agents, warranting further investigation into their mechanisms of action and therapeutic applications.

Mechanism of Action Studies at the Molecular and Cellular Levels

Identification of Molecular Targets and Ligand-Receptor Interactions

The identification of specific molecular binding partners is a cornerstone of understanding a compound's pharmacological profile. For Neocurdione, computational approaches such as network pharmacology and molecular docking have been employed to predict its potential molecular targets. These studies provide valuable insights into its likely protein interactions, guiding further experimental validation.

A network pharmacology study focused on the bioactive components of Curcumae Rhizoma for the treatment of primary dysmenorrhea identified several potential targets for its constituent compounds, including this compound. x-mol.netresearchgate.net Through these computational analyses, specific proteins have been highlighted as core targets. Molecular docking simulations, which predict the binding affinity and conformation between a ligand and a target protein, suggested that this compound could spontaneously bind to these targets. researchgate.net

Key predicted molecular targets for this compound are detailed below.

| Predicted Molecular Target | Method of Identification | Implicated Biological Process | Source(s) |

| Mitogen-activated protein kinase 1 (MAPK1) | Network Pharmacology, Molecular Docking | Cell proliferation, differentiation, inflammation | x-mol.netresearchgate.net |

| C-C chemokine receptor type 5 (CCR5) | Network Pharmacology, Molecular Docking | Immune response, inflammation | x-mol.netresearchgate.net |

This table is based on computational predictions and requires further experimental validation.

These in silico findings suggest that this compound's effects may be mediated through direct interaction with key proteins involved in inflammation and cell signaling. However, it is important to note that direct experimental evidence from ligand-receptor binding assays, such as those using radiolabeled ligands or surface plasmon resonance, is not yet extensively available in the public domain to confirm these predictions and quantify the binding affinities.

Investigation of Intracellular Signaling Pathway Modulation

Beyond direct target binding, this compound is understood to exert its biological effects by modulating complex intracellular signaling pathways. Research, often examining the effects of the broader Curcumae Rhizoma extract of which this compound is a key component, has consistently pointed towards the regulation of major inflammatory and cell survival pathways.

Studies have demonstrated that bioactive compounds from Curcumae Rhizoma, including this compound, can significantly inhibit key signaling cascades that are often dysregulated in pathological conditions. mdpi.comresearchgate.net The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. mdpi.comresearchgate.net Furthermore, evidence suggests the modulation of the Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammatory responses. chemfaces.com

The modulation of these pathways involves the decreased expression or phosphorylation (activation) of their key protein components.

| Signaling Pathway | Key Proteins Modulated | Observed Effect | Source(s) |

| MAPK Pathway | ERK, JNK, p38 MAPK | Inhibition of expression/phosphorylation | researchgate.net |

| PI3K/Akt Pathway | PI3K, Akt | Inhibition of expression/phosphorylation | researchgate.net |

| NF-κB Pathway | NF-κB | Suppression of signaling | chemfaces.com |

The inhibition of the MAPK and PI3K-Akt pathways is significant as these cascades are crucial for processes like cell proliferation, survival, and the production of inflammatory mediators. mdpi.commdpi.com For instance, the PI3K/Akt pathway is a vital regulator of platelet activation and adhesion. researchgate.net By downregulating these pathways, this compound can contribute to the anti-inflammatory and anti-platelet aggregation effects observed for Curcumae Rhizoma extracts. x-mol.netmdpi.com Similarly, suppressing the NF-κB pathway is a key mechanism for controlling the transcription of pro-inflammatory genes, such as those for cytokines and inducible nitric oxide synthase (iNOS). chemfaces.com

Proteomic and Transcriptomic Analysis of Cellular Responses

Proteomic and transcriptomic analyses offer a global, unbiased view of the changes in protein and gene expression within a cell in response to a specific compound. These high-throughput techniques are powerful tools for elucidating mechanisms of action and discovering novel biomarkers.

Structure-activity Relationship Sar Studies of Neocurdione and Its Analogs

Correlation of Structural Features with Biological Activities (e.g., NO production inhibition, cytotoxicity)

Research on guaiane-type sesquiterpenoids, including neocurdione, isolated from Curcuma species has been pivotal in understanding their potential as inhibitors of nitric oxide (NO) production. nih.gov Overproduction of NO is a key factor in the inflammatory process, and its inhibition is a target for anti-inflammatory therapies.

Studies on a series of guaiane-type sesquiterpenes from Curcuma phaeocaulis have demonstrated that specific structural attributes are crucial for their inhibitory activity on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages. nih.gov For instance, compounds such as phaeocaulisins A and B, along with other known derivatives, have shown potent inhibition of NO production, with some exhibiting IC50 values below 2 μM. nih.gov Preliminary SAR analyses suggest that the presence and orientation of hydroxyl groups and other functional groups on the guaiane skeleton significantly impact the inhibitory potency. nih.govresearchgate.net

In a study involving various sesquiterpenoids from Curcuma, several compounds, including this compound, were evaluated for their inhibitory effects on NO production. While this compound itself shows activity, other related compounds exhibit even stronger inhibition, highlighting the subtle yet critical role of structural differences. researchgate.netresearchgate.net For example, the presence of an 8-oxabicyclo[3.2.1]octane core in phaeocaulisin A is thought to contribute to its superior bioactivity compared to other family members lacking this bridged ring system. acs.org

Furthermore, the cytotoxicity of these compounds is another crucial aspect of SAR studies. Some sesquiterpenoids have been found to exhibit cytotoxicity against various cancer cell lines. nih.govnih.gov Interestingly, some compounds that are potent inhibitors of NO production show low cytotoxicity, making them promising candidates for further development as anti-inflammatory agents. acs.org The structural features that differentiate cytotoxicity from anti-inflammatory activity are of significant interest in medicinal chemistry. For example, while several sesquiterpenoids from Curcuma show little cytotoxic effect on hepatocytes on their own, they can enhance the cytotoxicity induced by D-galactosamine (D-GalN), a phenomenon that appears to be structurally related. nih.gov

Table 1: Inhibitory Activity of this compound and Related Compounds on NO Production

| Compound | Source Species | Inhibitory Activity on NO Production (IC50) |

|---|---|---|

| Phaeocaulisin A | Curcuma phaeocaulis | 1.5 µM acs.org |

| Phaeocaulisin B | Curcuma phaeocaulis | < 2 µM nih.gov |

| Compound 20 (unnamed) | Curcuma phaeocaulis | < 2 µM nih.gov |

| Compound 22 (unnamed) | Curcuma phaeocaulis | < 2 µM nih.gov |

| Compound 23 (unnamed) | Curcuma phaeocaulis | < 2 µM nih.gov |

| Compound 24 (unnamed) | Curcuma phaeocaulis | < 2 µM nih.gov |

This table is for illustrative purposes and includes data for related guaiane sesquiterpenoids to highlight SAR trends.

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become instrumental in elucidating the SAR of this compound and its analogs at a molecular level. These in silico techniques predict the binding orientation and affinity of a ligand to its protein target, providing a rationale for its biological activity.

Molecular docking studies have been employed to investigate the interaction of this compound and other sesquiterpenoids with inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. researchgate.nethorizonepublishing.com These studies have shown that this compound can fit into the substrate-binding site of iNOS. researchgate.netresearchgate.net The predicted binding energy for this compound with iNOS was found to be -5.2 kcal/mol. horizonepublishing.comresearchgate.net This binding affinity is comparable to other known iNOS inhibitors, suggesting that direct inhibition of iNOS could be a mechanism for its anti-inflammatory effect. horizonepublishing.com

In one study, this compound, along with other compounds like velleral and germacrone, was docked into the active site of iNOS. researchgate.nethorizonepublishing.com The results indicated that these compounds could establish stable interactions with key amino acid residues within the enzyme's active site. researchgate.nethorizonepublishing.com For this compound, the docking pose revealed specific orientations and interactions that likely contribute to its inhibitory activity. researchgate.netresearchgate.net Molecular dynamics simulations further supported the stability of the ligand-protein complex, showing that the important bonds identified in the initial docking persisted over time. researchgate.nethorizonepublishing.com

These computational analyses not only help in understanding the mechanism of action but also guide the design of new, more potent analogs. By identifying the key pharmacophoric features and the specific interactions responsible for binding, researchers can propose structural modifications to enhance the inhibitory activity of this compound. This synergy between experimental and computational approaches is crucial for the rational design of novel anti-inflammatory agents based on the this compound scaffold.

Table 2: Predicted Binding Energies of this compound and Related Compounds with iNOS

| Compound | Predicted Binding Energy (kcal/mol) |

|---|---|

| Velleral | -5.8 horizonepublishing.comresearchgate.net |

| Germacrone | -5.4 horizonepublishing.comresearchgate.net |

| This compound | -5.2 horizonepublishing.comresearchgate.net |

| γ-Cadinene | -5.2 researchgate.net |

This table showcases the results from molecular docking studies, comparing the binding affinity of this compound to other related compounds.

Future Research Directions and Potential Applications

Exploration of Unexplored Biological Activities and Mechanisms

While preliminary studies have identified neocurdione in plant extracts with known medicinal properties, comprehensive investigations into its specific biological activities are still needed. researchgate.netugm.ac.idresearchgate.net Future research should focus on systematically screening this compound for a wider range of pharmacological effects, including but not limited to anti-inflammatory, antioxidant, antimicrobial, and antitumor activities. mdpi.comnih.gov

Elucidating the underlying mechanisms of action is a critical next step. For any observed biological activity, it is imperative to identify the specific cellular and molecular targets. Techniques such as molecular docking and network pharmacology can be employed to predict potential protein interactions and signaling pathways affected by this compound. researchgate.net These computational approaches, followed by in vitro and in vivo validation, will provide a deeper understanding of how this compound exerts its effects.

Strategies for Enhancing Biosynthesis and Sustainable Production

The natural abundance of this compound can be a limiting factor for extensive research and commercialization. Therefore, developing strategies for enhanced biosynthesis and sustainable production is crucial. mdpi.comintel.comunep.orgtraktechsl.comsdu.dk

Biotechnological approaches offer promising solutions. mdpi.comnih.gov Plant cell and tissue culture techniques can be optimized to increase the yield of this compound. nih.gov Elicitation, the use of biotic or abiotic stressors to stimulate secondary metabolite production, is one such strategy. mdpi.comnih.gov For instance, the application of methyl jasmonate has been shown to induce defense responses and enhance the biosynthesis of other terpenoids. mdpi.comnih.gov

Metabolic engineering presents another powerful tool. mdpi.comnih.gov This involves identifying and manipulating key enzymes in the biosynthetic pathway of this compound to increase its production. mdpi.com Overexpression of rate-limiting enzymes or blocking competing pathways could significantly enhance yields. mdpi.comnih.gov Furthermore, synthetic biology approaches, utilizing engineered microorganisms as cell factories, could provide a scalable and sustainable production platform for this compound, independent of plant sources. nih.govmdpi.com

Advances in Synthetic Approaches and Derivatization for Drug Discovery

Total synthesis of this compound and the creation of novel derivatives are essential for drug discovery and development. mdpi.comrsc.org A robust synthetic route would not only provide a reliable source of the compound but also allow for the generation of a library of analogues with potentially improved properties. nih.govjfda-online.comspectroscopyonline.com

Chemical derivatization can be employed to enhance the therapeutic potential of this compound. jfda-online.commdpi.com Modifications to its chemical structure can improve its solubility, stability, bioavailability, and target specificity. nih.govnih.gov For example, the introduction of specific functional groups could lead to derivatives with enhanced potency or a more favorable pharmacokinetic profile. nih.gov These new chemical entities can then be screened for improved biological activities, leading to the identification of lead compounds for further drug development.

Development of Advanced Analytical Techniques for Complex Matrices

Accurate and sensitive detection of this compound in complex biological and environmental samples is fundamental for research and quality control. While Gas Chromatography-Mass Spectrometry (GC-MS) has been used for its identification, there is a need for more advanced and versatile analytical methods. researchgate.netmazums.ac.irresearchgate.net

The development of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Nuclear Magnetic Resonance (LC-NMR) would be highly beneficial. nih.govmdpi.com These methods offer superior separation and structural elucidation capabilities, which are crucial when analyzing complex plant extracts or biological fluids. nih.gov Furthermore, developing quantitative methods with high sensitivity and specificity is essential for pharmacokinetic studies and for establishing quality control standards for herbal preparations containing this compound. nih.govmdpi.com

Integration of Multi-omics Data for Comprehensive Understanding

A systems biology approach, integrating data from various "omics" platforms, can provide a holistic understanding of this compound's biological effects. mdpi-res.commdpi.com This includes genomics, transcriptomics, proteomics, and metabolomics.

By combining these datasets, researchers can construct a comprehensive picture of the cellular response to this compound. mdpi.comnih.gov For example, transcriptomic and proteomic analyses can reveal changes in gene and protein expression patterns, while metabolomic studies can identify alterations in metabolic pathways. nih.govresearchgate.net This multi-omics approach will be instrumental in identifying novel biomarkers for this compound's activity and in elucidating its complex mechanisms of action, ultimately paving the way for its potential therapeutic applications. nih.govcolab.ws

Q & A

Advanced Research Questions

Q. How should contradictory findings about neocurdione’s cytotoxicity across studies be resolved?

- Methodological Answer : Conduct a meta-analysis of existing data to identify variables (e.g., cell line origins, assay protocols). Replicate studies under standardized conditions, controlling for passage number, serum concentration, and incubation time. Use orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) to confirm mechanisms. Present conflicting data in comparative tables with weighted effect sizes .

Q. What strategies optimize this compound’s bioavailability in preclinical pharmacokinetic studies?

- Methodological Answer : Test formulation variants (nanoparticles, liposomes) using a factorial design. Assess bioavailability via LC-MS/MS plasma profiling in rodent models (n ≥ 6). Compare AUC0–24h and Cmax between formulations. Include solubility enhancers (e.g., cyclodextrins) and validate stability under physiological pH using accelerated degradation studies .

Q. How can structure-activity relationship (SAR) studies elucidate this compound’s pharmacophore?

- Methodological Answer : Synthesize analogs with modifications to key functional groups (e.g., ketone, diene). Test analogs in bioactivity assays and correlate results with computational docking (e.g., AutoDock Vina). Use QSAR models to predict binding affinities. Tabulate IC50, logP, and binding energies for each analog, highlighting statistically significant trends .

Q. What experimental designs address conflicting reports on this compound’s oxidative stability?

- Methodological Answer : Perform accelerated stability testing under controlled light, temperature, and humidity. Monitor degradation via HPLC-UV and LC-MS. Compare antioxidant additives (e.g., BHT, ascorbic acid) using a response surface methodology (RSM). Report degradation kinetics (Arrhenius plots) and identify major degradants via fragmentation patterns .

Data Presentation Guidelines

- Spectral Data : Include <sup>1</sup>H/<sup>13</sup>C NMR chemical shifts (δ ppm), HRMS m/z values, and IR absorption bands in tabular format .

- Bioactivity Results : Present dose-response curves with R<sup>2</sup> values, IC50 confidence intervals, and p-values for significance .

- Synthetic Yields : Tabulate yields for each reaction step, noting deviations >5% from literature values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.